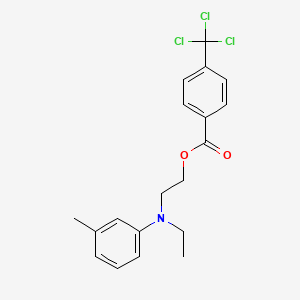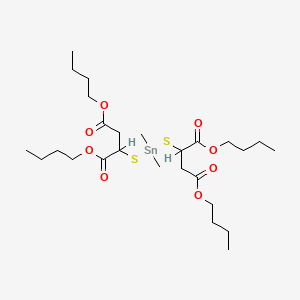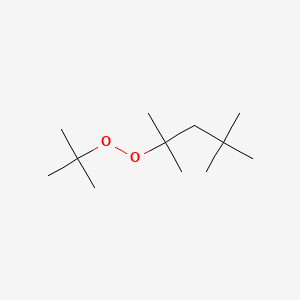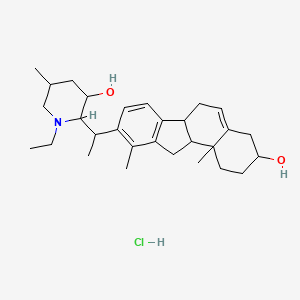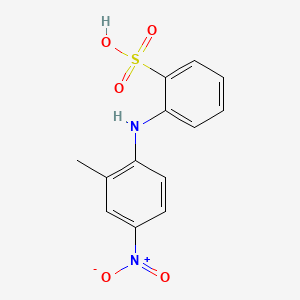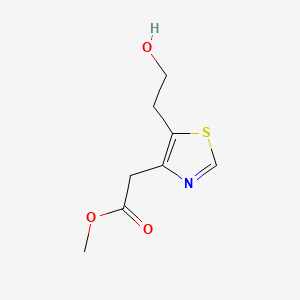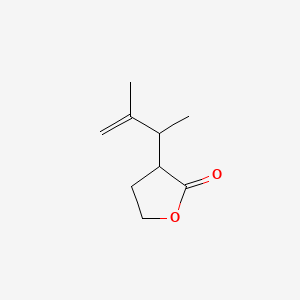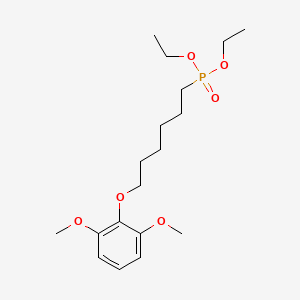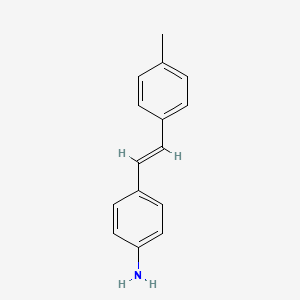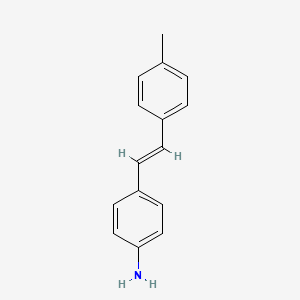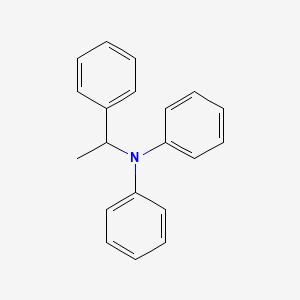
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Dimethylbicyclo(221)hept-2-yl)-2-butenal is an organic compound characterized by its unique bicyclic structure This compound is known for its applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
The synthesis of 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal typically involves several steps. One common method includes the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-ylmethanol with an appropriate aldehyde under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve the use of catalysts to enhance the reaction rate and selectivity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .
Análisis De Reacciones Químicas
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mecanismo De Acción
The mechanism by which 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to a cascade of biochemical reactions. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal can be compared with other similar compounds, such as:
- 3,3-Dimethylbicyclo(2.2.1)hept-2-ylformamide
- (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde
- 4-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)-2-methylcyclohexanone
These compounds share similar bicyclic structures but differ in their functional groups and chemical properties.
Propiedades
Número CAS |
84682-12-2 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
(Z)-3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)but-2-enal |
InChI |
InChI=1S/C13H20O/c1-9(6-7-14)12-10-4-5-11(8-10)13(12,2)3/h6-7,10-12H,4-5,8H2,1-3H3/b9-6- |
Clave InChI |
VAYVKDRGIHTJMV-TWGQIWQCSA-N |
SMILES isomérico |
C/C(=C/C=O)/C1C2CCC(C2)C1(C)C |
SMILES canónico |
CC(=CC=O)C1C2CCC(C2)C1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


